(7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
Description
The compound "(7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone" features a complex heterocyclic scaffold combining benzofuran and pyrazolo-pyrido-pyrimidinone moieties. The 7-methoxybenzofuran group contributes electron-donating properties, while the 2-methyl-dihydropyrido-pyrimidinone core may influence conformational stability and binding interactions.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-12-8-18-21-10-14-11-23(7-6-15(14)24(18)22-12)20(25)17-9-13-4-3-5-16(26-2)19(13)27-17/h3-5,8-10H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQESPVGFBFQVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions involving methoxy-substituted phenols. Subsequent steps involve the construction of the pyrazolopyridopyrimidine core, which can be achieved through condensation reactions using appropriate precursors such as pyrazoles and pyridines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under hydrogenation conditions to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies indicate that it may exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, although further research is needed to fully understand its pharmacological profile.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several synthesized derivatives (Table 1). Key differences lie in substituents and ring systems, which modulate reactivity, solubility, and biological activity.
Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups: The target’s methoxy group contrasts with electron-withdrawing substituents like cyano (11b) or trifluoromethyl (MK80), which may reduce solubility but enhance metabolic stability .
- Melting Points : Analogs with rigid substituents (e.g., 11a: 243–246°C) exhibit higher melting points than those with flexible groups (11b: 213–215°C) .
Spectral Characterization
Crystallographic Data
- MK56 (41): X-ray structure confirmed planar pyrazolo-pyrimidinone core, stabilized by intramolecular hydrogen bonding . SHELX software () was critical for resolving analogous structures .
Research Implications and Gaps
Future work should prioritize:
Synthesis Optimization : Leveraging methods from and for improved yields.
Crystallography : Using SHELXL () to resolve conformational details.
Comparative Bioactivity Studies : Evaluating substituent effects on target engagement.
Biological Activity
The compound (7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 338.36 g/mol. The structure features a benzofuran moiety, a pyrazolo-pyrido-pyrimidine core, and a methanone functional group.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a variety of biological activities including:
- Anticancer Properties : Many derivatives of benzofuran and pyrimidine have shown promise as anticancer agents.
- Antimicrobial Activity : Certain compounds in this class have demonstrated effectiveness against various bacterial strains.
- Neuroprotective Effects : Some studies suggest potential neuroprotective activities.
Anticancer Activity
A review of benzo[b]furan derivatives highlighted their anticancer potential. For instance, specific derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The compound under consideration may exhibit similar properties based on its structural characteristics.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of related benzofuran compounds:
- Compound A (similar structure) displayed a 10-fold increase in potency against human cancer cell lines compared to standard drugs like Combretastatin-A4 (CA-4) .
- The introduction of methoxy and methyl groups at specific positions on the benzofuran ring significantly enhanced activity .
Antimicrobial Activity
Compounds featuring the benzofuran and pyrimidine scaffolds have been reported to possess antimicrobial properties. These activities are often attributed to their ability to disrupt bacterial cell walls or inhibit essential enzymes.
Neuroprotective Potential
Emerging research suggests that certain heterocycles can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for developing treatments for neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Type | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Benzofuran | Anticancer | 0.5 | |
| Compound B | Pyrimidine | Antimicrobial | 1.0 | |
| Compound C | Benzofuran | Neuroprotective | 0.8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzofuran moiety.
- Synthesis of the pyrazolo-pyrido-pyrimidine core.
- Coupling reactions to form the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
